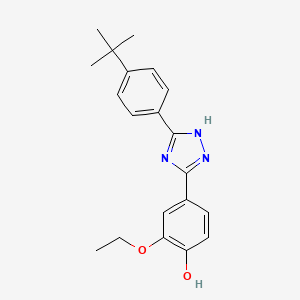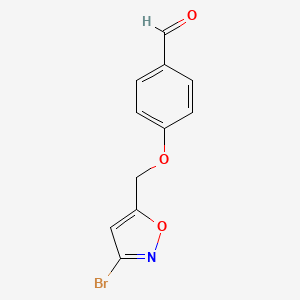![molecular formula C10H9F2NO2 B15056364 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and an ethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluorocarbene intermediates, which can be generated from difluoromethyl halides under basic conditions . The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity while minimizing by-products. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can improve the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)pyridine: Similar in structure but with a pyridine core instead of benzoxazole.
2-(Difluoromethoxy)benzoxazole: Lacks the ethyl group at the 6-position.
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is unique due to the combination of the difluoromethoxy group and the ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C10H9F2NO2 |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-6-3-4-7-8(5-6)14-10(13-7)15-9(11)12/h3-5,9H,2H2,1H3 |
Clé InChI |
TULLMTYJFJSMLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


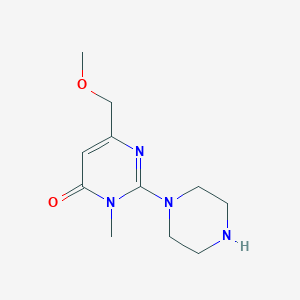
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
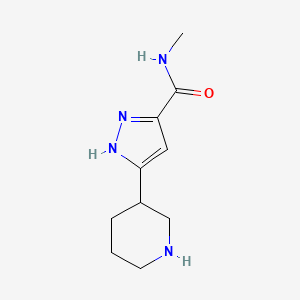

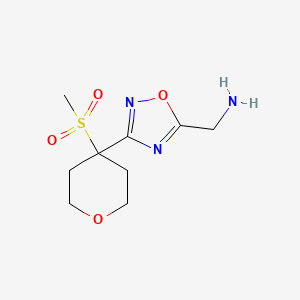
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
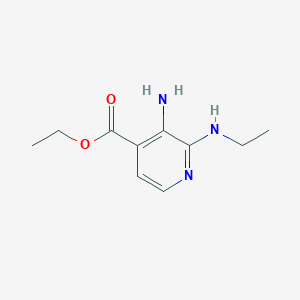
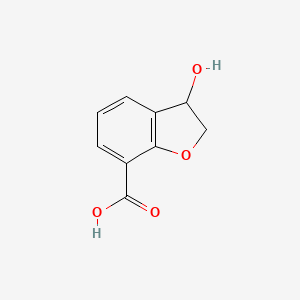
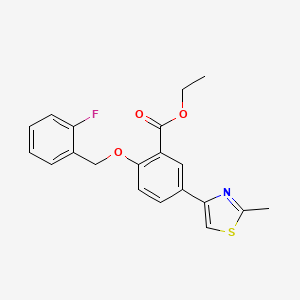
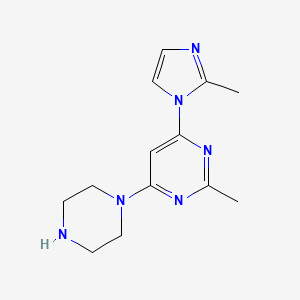
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

